Cas no 869345-32-4 (N-(2-fluorophenyl)-2-{1-(2-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
N-(2-fluorophenyl)-2-{1-(2-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide Chemical and Physical Properties
Names and Identifiers
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- N-(2-fluorophenyl)-2-{1-(2-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide
- N-(2-fluorophenyl)-2-((1-(2-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide
- AKOS001580225
- F1872-0239
- 869345-32-4
- N-(2-fluorophenyl)-2-{[1-(2-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
- N-(2-fluorophenyl)-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide
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- Inchi: 1S/C18H16FN3O2S/c1-24-16-9-5-4-8-15(16)22-11-10-20-18(22)25-12-17(23)21-14-7-3-2-6-13(14)19/h2-11H,12H2,1H3,(H,21,23)
- InChI Key: GHTYCETWEDODDH-UHFFFAOYSA-N
- SMILES: S(CC(NC1C=CC=CC=1F)=O)C1=NC=CN1C1C=CC=CC=1OC
Computed Properties
- Exact Mass: 357.09472610g/mol
- Monoisotopic Mass: 357.09472610g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 6
- Complexity: 443
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 81.4Ų
N-(2-fluorophenyl)-2-{1-(2-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1872-0239-2μmol |
N-(2-fluorophenyl)-2-{[1-(2-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide |
869345-32-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1872-0239-1mg |
N-(2-fluorophenyl)-2-{[1-(2-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide |
869345-32-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1872-0239-2mg |
N-(2-fluorophenyl)-2-{[1-(2-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide |
869345-32-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1872-0239-3mg |
N-(2-fluorophenyl)-2-{[1-(2-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide |
869345-32-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
N-(2-fluorophenyl)-2-{1-(2-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide Related Literature
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on N-(2-fluorophenyl)-2-{1-(2-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide
Professional Introduction to N-(2-fluorophenyl)-2-{1-(2-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide (CAS No. 869345-32-4)
N-(2-fluorophenyl)-2-{1-(2-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 869345-32-4, represents a unique molecular architecture that combines fluorine substitution with imidazole sulfanyl functional groups, making it a promising candidate for further exploration in drug discovery and medicinal chemistry.
The structural features of N-(2-fluorophenyl)-2-{1-(2-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide contribute to its potential biological activity. The presence of a fluorophenyl moiety is particularly noteworthy, as fluorine atoms are widely recognized for their ability to enhance metabolic stability, binding affinity, and pharmacokinetic properties of pharmaceutical compounds. This characteristic has been extensively studied in the development of antiviral, anticancer, and anti-inflammatory agents.
The imidazole sulfanyl group in the molecule adds another layer of complexity, providing a versatile scaffold for further chemical modifications. Imidazole derivatives are well-documented for their diverse biological roles, including antimicrobial, antifungal, and anti-inflammatory activities. The incorporation of a sulfanyl group further enhances the compound's reactivity and potential interactions with biological targets.
In recent years, there has been a surge in research focused on developing novel scaffolds that combine multiple pharmacophoric elements to achieve synergistic effects. N-(2-fluorophenyl)-2-{1-(2-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide exemplifies this trend, as it integrates both fluorophenyl and imidazole sulfanyl moieties into a single molecule. Such multifunctional compounds are increasingly being explored for their potential to address complex diseases through multiple mechanisms of action.
The synthesis of N-(2-fluorophenyl)-2-{1-(2-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide involves a series of well-established organic reactions, including condensation, cyclization, and functional group transformations. The use of advanced synthetic techniques has enabled researchers to optimize the yield and purity of this compound, making it more accessible for further biological evaluation.
The pharmacological profile of N-(2-fluorophenyl)-2-{1-(2-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide has been the subject of several preliminary studies. These investigations have revealed promising activities in vitro, particularly against certain cancer cell lines and inflammatory pathways. The compound's ability to modulate these pathways suggests its potential as a lead compound for the development of novel therapeutic agents.
The role of computational chemistry and molecular modeling in the study of N-(2-fluorophenyl)-2-{1-(2-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide cannot be overstated. These tools have been instrumental in predicting the compound's binding modes to biological targets and optimizing its structure for improved efficacy. By leveraging computational methods, researchers can accelerate the drug discovery process and reduce the reliance on empirical screening.
In conclusion, N-(2-fluorophenyl)-2-{1-(2-methoxyphenyl)-1H-imidazol-2-ysulfanyl}acetamide (CAS No. 869345-32-4) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable asset in the search for new therapeutic interventions. As research continues to uncover the full potential of this compound, it is likely to play an increasingly important role in the development of next-generation pharmaceuticals.
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